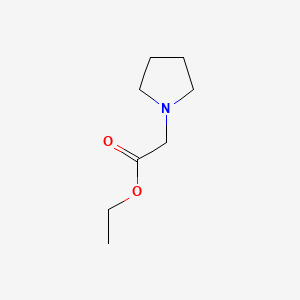
2-(Pirrolidin-1-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(pyrrolidin-1-yl)acetate is an organic compound that features a pyrrolidine ring attached to an ethyl acetate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule, making it a versatile scaffold in drug discovery and other scientific research.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los anillos de pirrolidina son una característica común en muchos productos farmacéuticos debido a su versatilidad y presencia en muchas moléculas biológicamente activas. Se pueden utilizar para mejorar las propiedades farmacocinéticas o como andamios para el desarrollo de nuevos fármacos .
Agentes terapéuticos
Los compuestos que contienen estructuras de pirrolidina se han investigado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluidos los trastornos autoinmunitarios .
Aplicaciones antimicrobianas
Algunos derivados de la pirrolidina han mostrado efectos antimicrobianos contra patógenos comunes como Staphylococcus aureus, Escherichia coli y Candida albicans .
Síntesis química
Los derivados de la pirrolidina pueden servir como intermediarios en la síntesis de estructuras químicas más complejas, que pueden tener diversas aplicaciones en química medicinal y otros campos .
Direcciones Futuras
Pyrrolidine derivatives, including Ethyl 2-(pyrrolidin-1-yl)acetate, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
Ethyl 2-(pyrrolidin-1-yl)acetate is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to affect various biochemical pathways due to their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(pyrrolidin-1-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between ethyl 2-(pyrrolidin-1-yl)acetate and these enzymes can lead to the formation of pyrrolidine derivatives, which may further participate in various biochemical pathways . Additionally, this compound may interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
Ethyl 2-(pyrrolidin-1-yl)acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, ethyl 2-(pyrrolidin-1-yl)acetate can alter gene expression and cellular metabolism . For example, it may enhance or inhibit the production of specific proteins, thereby affecting cell function and behavior. Furthermore, this compound can impact cellular energy metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(pyrrolidin-1-yl)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to various physiological effects. Additionally, ethyl 2-(pyrrolidin-1-yl)acetate can modulate gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(pyrrolidin-1-yl)acetate can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that ethyl 2-(pyrrolidin-1-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cells. Long-term exposure to ethyl 2-(pyrrolidin-1-yl)acetate in in vitro or in vivo studies has revealed potential alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of ethyl 2-(pyrrolidin-1-yl)acetate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes . These findings highlight the importance of dosage optimization in potential therapeutic applications of ethyl 2-(pyrrolidin-1-yl)acetate.
Metabolic Pathways
Ethyl 2-(pyrrolidin-1-yl)acetate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound include oxidation, reduction, and hydrolysis reactions . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of ethyl 2-(pyrrolidin-1-yl)acetate, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of ethyl 2-(pyrrolidin-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of ethyl 2-(pyrrolidin-1-yl)acetate can influence its activity and function, as well as its interactions with other biomolecules . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
Ethyl 2-(pyrrolidin-1-yl)acetate exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be targeted to the nucleus, where it can modulate gene expression and cellular signaling pathways . The subcellular localization of ethyl 2-(pyrrolidin-1-yl)acetate is a critical factor in determining its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate typically involves the reaction of pyrrolidine with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Pyrrolidine+Ethyl chloroacetate→Ethyl 2-(pyrrolidin-1-yl)acetate+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(pyrrolidin-1-yl)acetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: The ethyl acetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Propiedades
IUPAC Name |
ethyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBKVMTKMLDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176515 | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-19-6 | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
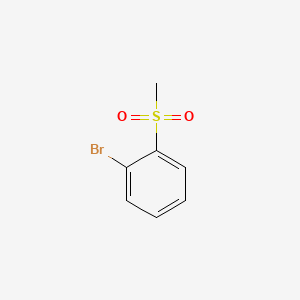
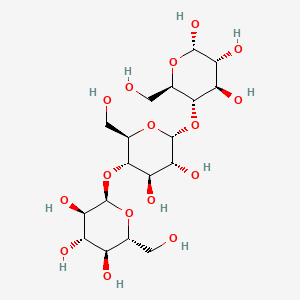
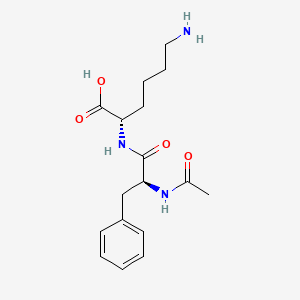
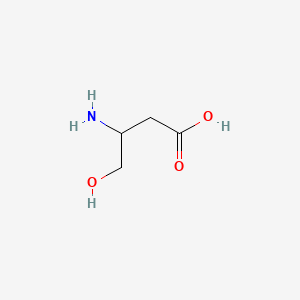

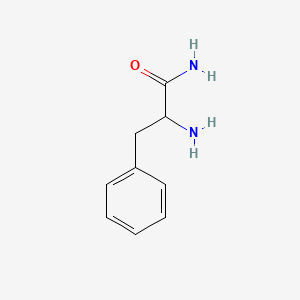
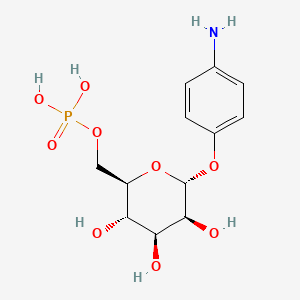
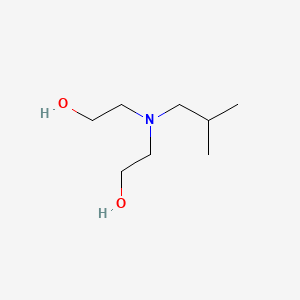
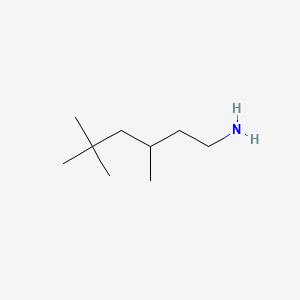
![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1266293.png)
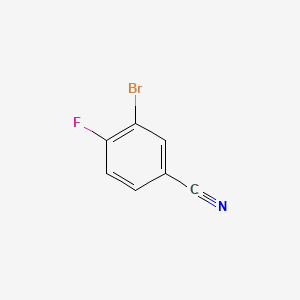

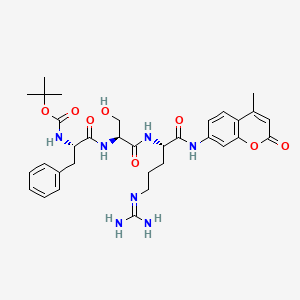
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)
